(3β)-Allopregnanolone 3-β-D-Glucuronide

Catalog No.
S1799428
CAS No.
31300-87-5
M.F
C₂₇H₄₂O₈
M. Wt
494.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3β)-Allopregnanolone 3-β-D-Glucuronide

CAS Number

31300-87-5

Product Name

(3β)-Allopregnanolone 3-β-D-Glucuronide

Molecular Formula

C₂₇H₄₂O₈

Molecular Weight

494.62

Synonyms

(3β,5α)-20-Oxopregnan-3-yl β-D-Glucopyranosiduronic Acid; 20-Oxo-5α-pregnan-3β-yl β-D-Glucopyranosiduronic Acid; 20-Oxo-5α-pregnan-3β-yl Glucosiduronic Acid; 3β-Hydroxy-5α-pregnan-20-one Glucuronide;

(3β)-Allopregnanolone 3-β-D-Glucuronide (ALLO-3β-G) is a metabolite of allopregnanolone, a neurosteroid synthesized from progesterone. While allopregnanolone itself has various physiological functions, it is rapidly cleared from the body through conjugation with glucuronic acid, resulting in the formation of ALLO-3β-G []. ALLO-3β-G has gained interest in scientific research due to its potential role in various physiological processes.

Potential Role in Neurodegenerative Diseases

There is growing interest in the potential therapeutic effects of ALLO-3β-G in neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease (PD) []. These diseases are characterized by progressive neuronal loss and neuroinflammation. Studies suggest that allopregnanolone, the precursor molecule of ALLO-3β-G, possesses neuroprotective and anti-inflammatory properties that may be beneficial in these conditions [, ]. Further research is ongoing to determine if ALLO-3β-G itself retains these properties or if it needs to be converted back to allopregnanolone to exert its effects.

Studies on Anxiety and Mood Disorders

ALLO-3β-G is also being investigated for its potential role in anxiety and mood disorders. Allopregnanolone has well-documented anxiolytic and mood-stabilizing effects []. Similar to the research on neurodegenerative diseases, scientists are exploring whether ALLO-3β-G mimics these properties or requires conversion to allopregnanolone to be effective.

(3β)-Allopregnanolone 3-β-D-Glucuronide is a glucuronide conjugate of allopregnanolone, a neuroactive steroid known for its role in modulating the gamma-aminobutyric acid type A receptor. This compound is characterized by the addition of a glucuronic acid moiety at the 3β position of the allopregnanolone structure, enhancing its solubility and facilitating its excretion from the body. The chemical formula for (3β)-Allopregnanolone 3-β-D-Glucuronide is C27H42O8C_{27}H_{42}O_8 .

  • Modulating Allopregnanolone Activity: ALLO-PGN-G's formation serves as a deactivation pathway for allopregnanolone, potentially influencing its concentration and effects in the nervous system [].
  • Cellular Signaling: Glucuronidation, the addition of glucuronic acid, can sometimes alter a molecule's interaction with cellular receptors. Whether ALLO-PGN-G interacts with specific receptors or signaling pathways requires further investigation [].
, primarily focusing on glucuronidation, where glucuronic acid is conjugated to the hydroxyl group at the 3β position of allopregnanolone. This reaction typically requires the presence of uridine diphosphate glucuronic acid and specific enzymes such as UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid to the substrate .

(3β)-Allopregnanolone 3-β-D-Glucuronide exhibits significant biological activity, particularly in its interaction with GABA receptors. Allopregnanolone itself is known to act as a positive allosteric modulator of GABA-A receptors, enhancing inhibitory neurotransmission. The glucuronide form may influence this activity by altering pharmacokinetics and bioavailability, potentially affecting its therapeutic effects and side effects .

The synthesis methods for (3β)-Allopregnanolone 3-β-D-Glucuronide typically involve enzymatic processes or chemical synthesis techniques. Enzymatic synthesis can be achieved through the action of UDP-glucuronosyltransferases on allopregnanolone in vitro, allowing for selective glucuronidation at the desired position . Alternatively, chemical methods may involve protecting groups and coupling reactions to achieve the final glucuronide product in a laboratory setting.

(3β)-Allopregnanolone 3-β-D-Glucuronide has potential applications in pharmacology and therapeutics. Its role as a metabolite of allopregnanolone suggests it may contribute to the neuroactive effects associated with stress response and mood regulation. Additionally, due to its enhanced solubility, it may be useful in drug formulation processes where improved bioavailability is desired .

Studies on (3β)-Allopregnanolone 3-β-D-Glucuronide's interactions with various receptors indicate that while it retains some activity related to GABA-A receptors, its effects may differ from those of allopregnanolone itself. Research suggests that glucuronidation can impact the binding affinity and efficacy of neurosteroids at their target sites, potentially altering their therapeutic profiles .

Several compounds are structurally and functionally similar to (3β)-Allopregnanolone 3-β-D-Glucuronide. These include:

  • Allopregnanolone: A potent neuroactive steroid that modulates GABA-A receptors.
  • Pregnanolone: A related steroid with similar properties but differing in receptor interaction.
  • Ganaxolone: A synthetic analog that acts as a GABA-A receptor modulator with anticonvulsant properties.
  • Deoxyrhapontigenin: Another glucuronidated compound with distinct biological activities.
Compound NameStructure TypeBiological Activity
AllopregnanoloneNeuroactive steroidPositive allosteric modulator of GABA-A receptors
PregnanoloneNeuroactive steroidSedative and anxiolytic effects
GanaxoloneSynthetic analogAnticonvulsant; modulates GABA-A receptors
DeoxyrhapontigeninGlucuronideVarious biological activities

The uniqueness of (3β)-Allopregnanolone 3-β-D-Glucuronide lies in its glucuronidated form, which enhances solubility and alters its pharmacokinetic properties compared to its parent compound, allopregnanolone . This modification can lead to different therapeutic implications and side effect profiles when used in clinical settings.

Dates

Last modified: 08-15-2023

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